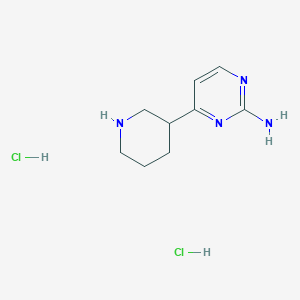
Dihydrochlorure de 4-(pipéridin-3-yl)pyrimidin-2-amine
Vue d'ensemble
Description
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride (PDPA) is a synthetic compound with a variety of applications in scientific research. It is a small molecule that can be easily synthesized in the laboratory and has been used in a variety of studies due to its unique properties.
Applications De Recherche Scientifique
Synthèse de dérivés de la pipéridine
Les dérivés de la pipéridine sont essentiels dans l’industrie pharmaceutique, et le « dihydrochlorure de 4-(pipéridin-3-yl)pyrimidin-2-amine » sert d’intermédiaire clé dans leur synthèse. Les avancées récentes se sont concentrées sur les réactions intra- et intermoléculaires pour former divers dérivés, y compris les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones . Ces composés sont essentiels pour concevoir des médicaments à l’efficacité améliorée et aux effets secondaires réduits.
Applications pharmacologiques
Le groupement pipéridine est présent dans plus de vingt classes de produits pharmaceutiques. Il joue un rôle important dans le développement de nouveaux médicaments aux applications pharmacologiques potentielles. Cela comprend la découverte et l’évaluation biologique de médicaments potentiels contenant le groupement pipéridine, ce qui pourrait mener à des percées dans le traitement de diverses maladies .
Agents anticancéreux
Les composés ayant une structure de pipéridine se sont montrés prometteurs en tant qu’agents anticancéreux. Ils sont explorés pour leur potentiel à inhiber la croissance et la métastase des cellules cancéreuses. L’accent est mis sur la compréhension des mécanismes d’action et l’amélioration des effets antiprolifératifs de ces composés .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine sont également étudiés pour leurs propriétés antimicrobiennes et antifongiques. Ces composés pourraient mener au développement de nouveaux traitements pour les infections résistantes aux médicaments actuels .
Agents neuroprotecteurs
Des recherches sont en cours sur les propriétés neuroprotectrices des dérivés de la pipéridine. Ces composés pourraient offrir de nouvelles approches thérapeutiques pour les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson en protégeant les cellules neuronales des dommages .
Applications analgésiques et anti-inflammatoires
Les propriétés analgésiques et anti-inflammatoires des dérivés de la pipéridine en font des candidats pour le développement de nouveaux médicaments contre la douleur. La recherche vise à comprendre leurs mécanismes d’action et à optimiser leurs effets analgésiques .
Mécanisme D'action
Target of Action
The primary target of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, preventing it from signaling through phosphorylation of several enzyme or transcription factor substrates .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits the activation of PKB, thereby disrupting this pathway .
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has potential as an antitumor agent .
Analyse Biochimique
Biochemical Properties
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of downstream targets involved in cell proliferation and survival. Additionally, 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride has been shown to interact with other kinases, such as PI3K, influencing various signaling pathways .
Cellular Effects
The effects of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of PKB leads to reduced phosphorylation of substrates like GSK3β, FKHRL1, and mTOR, which are involved in cell cycle progression, protein translation, and anti-apoptotic survival . This modulation results in altered cell proliferation and survival, making the compound a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade. Additionally, the compound may interact with other kinases and proteins, further influencing cellular processes. The changes in gene expression induced by the compound are a result of its impact on transcription factors regulated by PKB and other kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its stability in vitro allows for sustained inhibition of target kinases over extended periods, making it useful for long-term studies on cellular processes.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized by liver enzymes, leading to its degradation and clearance from the body . This metabolic process affects the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic pathways for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for determining the compound’s efficacy and potential side effects in different tissues.
Subcellular Localization
The subcellular localization of 4-(Piperidin-3-yl)pyrimidin-2-amine dihydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on target kinases and other biomolecules . Post-translational modifications and targeting signals influence the compound’s localization, affecting its overall efficacy and impact on cellular processes.
Propriétés
IUPAC Name |
4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLPKGMNDUFYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)

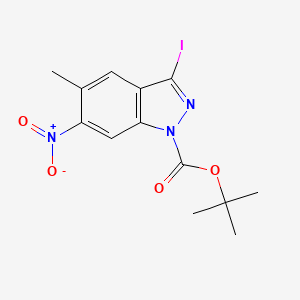
![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)

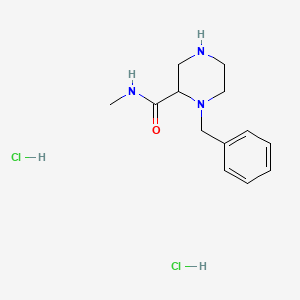

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)
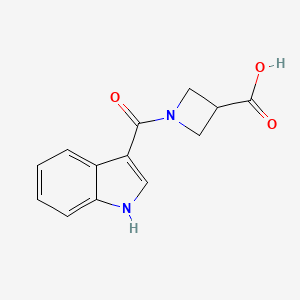

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)
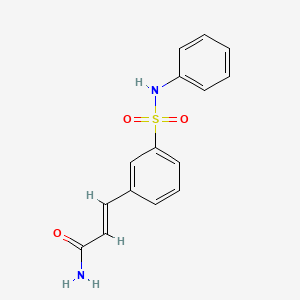
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)